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5-Bromo-3-(methylthio)pyridin-2-amine

Cat. No.: B12100122
M. Wt: 219.10 g/mol
InChI Key: WEHAZAVOGJEOLX-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. rsc.orgrsc.orguq.edu.aunih.gov Its derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals. The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methylthio group at the 3-position in 5-Bromo-3-(methylthio)pyridin-2-amine creates a unique electronic and steric environment. This specific substitution pattern offers multiple reactive sites for further chemical transformations, making it a versatile building block in organic synthesis.

Role as a Versatile Scaffold and Intermediate in Organic Synthesis and Pharmaceutical Research

Halogenated pyridines, particularly those bearing amino groups, are highly sought-after intermediates in the synthesis of complex molecules. The bromine atom in this compound can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 5-position. nih.gov The amino group at the 2-position can be a nucleophile or can be transformed into other functional groups. rsc.orgacs.org Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a leaving group or modulate the electronic properties of the molecule. This multifunctionality makes this compound a valuable scaffold for generating libraries of diverse compounds for drug discovery and materials science research. While specific research on this exact compound is limited, the analogous compound 5-Bromo-3-(phenylthio)pyridin-2-amine is noted for its role as a key intermediate in the synthesis of various pharmaceutical agents and its potential in materials science. chemicalbook.com

Overview of Research Trajectories for Related Halogenated and Substituted Pyridine Derivatives

The academic and industrial interest in halogenated and substituted pyridines is well-established. Research in this area is driven by the need for new synthetic methodologies and the discovery of novel bioactive compounds.

A significant research trajectory involves the development of efficient and selective methods for the synthesis of polysubstituted pyridines. rsc.orgnih.gov Multicomponent reactions and transition-metal-catalyzed cross-coupling reactions are prominent strategies for constructing these complex molecules. rsc.orgnih.gov For instance, the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been used to synthesize a series of novel pyridine derivatives. mdpi.com

Another major focus is the exploration of the biological activities of these compounds. Halogenated 2-aminopyridines are known to be key building blocks for a variety of pharmaceuticals. For example, 2-amino-5-bromo-3-methylpyridine (B22881) is used in the synthesis of kinase inhibitors. The development of novel kinase inhibitors is a very active area of research in oncology. Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from brominated pyridine precursors, are being investigated as TRK inhibitors for cancer treatment. nih.gov

Furthermore, research is ongoing to understand the structure-activity relationships of substituted pyridines. By systematically modifying the substituents on the pyridine ring, researchers can optimize the biological activity and pharmacokinetic properties of lead compounds. The study of compounds like 5-bromo-N-(3,4-dimethoxy-benzyl)pyridin-2-amine, an intermediate in drug discovery, contributes to this understanding. wikipedia.orgnih.gov

The investigation of sulfur-containing pyridine derivatives is another active research area, with studies focusing on their synthesis and potential applications in medicinal chemistry. nih.govacs.org For example, 3-Bromo-5-methyl-2-(methylthio)pyridine is recognized as a valuable building block in drug discovery. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound886373-16-6C6H7BrN2S219.10
5-Bromo-2-methylpyridin-3-amine914358-73-9C6H7BrN2187.04 chemicalbook.comnih.gov
2-Amino-5-bromo-3-methylpyridine3430-21-5C6H7BrN2187.04 sigmaaldrich.comnist.gov
5-Bromo-3-(phenylthio)pyridin-2-amineNot availableC11H9BrN2SNot available
3-Bromo-5-methyl-2-(methylthio)pyridine1289049-50-8C7H8BrNS218.12 mdpi.com

Table 2: Research Applications of Related Halogenated Pyridine Derivatives

CompoundApplication AreaResearch Focus
5-Bromo-2-methylpyridin-3-amineMedicinal ChemistrySynthesis of novel pyridine derivatives via Suzuki cross-coupling for potential biological activities. mdpi.com
2-Amino-5-bromo-3-methylpyridineOrganic Synthesis, Medicinal ChemistryIntermediate for the synthesis of kinase inhibitors and other bioactive molecules. nih.govorgsyn.orgchemimpex.com
5-Bromo-3-(phenylthio)pyridin-2-aminePharmaceutical Development, Materials ScienceBuilding block for biologically active molecules and advanced polymers. chemicalbook.com
Pyrazolo[3,4-b]pyridinesMedicinal ChemistryDevelopment of TRK inhibitors for cancer therapy. nih.gov
5-Bromo-N-(3,4-dimethoxy-benzyl)pyridin-2-amineDrug DiscoveryIntermediate in the synthesis of potential therapeutic agents. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2S B12100122 5-Bromo-3-(methylthio)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C6H7BrN2S/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)

InChI Key

WEHAZAVOGJEOLX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Methylthio Pyridin 2 Amine and Analogous Scaffolds

Strategies for Pyridine (B92270) Ring Functionalization and Regioselective Substitution

The pyridine ring, being an electron-deficient heterocycle, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often leads to a mixture of products. Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Modern synthetic strategies for the functionalization of pyridines are diverse and include:

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide the deprotonation of the adjacent ortho-position by a strong base, followed by quenching with an electrophile.

Halogen/Metal Exchange: Pre-functionalized halopyridines can undergo halogen-metal exchange, typically with organolithium reagents, to generate a nucleophilic pyridyl species that can react with various electrophiles.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the direct functionalization of pyridine C-H bonds, offering novel pathways to previously inaccessible derivatives.

Nucleophilic Aromatic Substitution (SNAr): Pyridines bearing a good leaving group, such as a halogen, at the 2- or 4-position readily undergo substitution with a wide range of nucleophiles.

The synthesis of a tri-substituted pyridine like 5-Bromo-3-(methylthio)pyridin-2-amine necessitates a multi-step approach where the order of substituent introduction is critical to achieving the desired regiochemistry.

Approaches for Introducing Halogenation (Bromination) on the Pyridine Core

The introduction of a bromine atom onto the pyridine ring is a crucial step in the synthesis of the target compound. Given the presence of an activating amino group, electrophilic bromination is a viable strategy.

Regioselective Bromination Techniques

For 2-aminopyridine (B139424) and its derivatives, the amino group strongly directs incoming electrophiles to the 3- and 5-positions. The regioselective bromination at the 5-position is well-established and can be achieved using various brominating agents.

A common and effective method involves the treatment of a 2-aminopyridine derivative with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine. The reaction conditions can be tuned to favor monobromination at the C-5 position. For instance, the bromination of 2-amino-3-methylpyridine (B33374) with bromine in dichloromethane (B109758) has been reported to yield 2-amino-5-bromo-3-methylpyridine (B22881). chemicalbook.com Similarly, the use of bromine in acetic acid is a classic method for the bromination of 2-aminopyridine, affording 2-amino-5-bromopyridine (B118841). ijssst.info

Reagent/ConditionsSubstrateProductYieldReference
Br₂ in CH₂Cl₂2-Amino-3-methylpyridine2-Amino-5-bromo-3-methylpyridineHigh chemicalbook.com
Br₂ in Acetic Acid2-Aminopyridine2-Amino-5-bromopyridineGood ijssst.info
NBS in Acetone2-Aminopyridine2-Amino-5-bromopyridine95.0% google.com
Phenyltrimethylammonium tribromide2-Aminopyridine2-Amino-5-bromopyridine78% chemicalbook.com

Methods for Incorporating the Amino Functionality on the Pyridine Ring

The introduction of an amino group at the 2-position of the pyridine ring is typically achieved by starting with a pre-functionalized aminopyridine. 2-Aminopyridine itself is a readily available and common starting material for the synthesis of more complex derivatives. Alternatively, the amino group can be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position. However, for the synthesis of the target compound, a more convergent approach starting from a 2-aminopyridine derivative is generally preferred.

Synthetic Routes for the Methylthio Moiety Introduction at Position 3

The introduction of a methylthio group at the 3-position of a 2-aminopyridine presents a significant synthetic challenge due to the electronic nature of the pyridine ring. Direct electrophilic thiolation is often difficult. Therefore, indirect methods are typically employed.

Thiolation and Subsequent Alkylation Procedures

A robust and versatile method for the introduction of a methylthio group involves a two-step sequence: thiocyanation followed by conversion of the thiocyanate (B1210189) to the methylthio ether.

Step 1: Thiocyanation

The introduction of a thiocyanato (-SCN) group at the 3-position of 2-aminopyridine can be achieved through electrophilic thiocyanation. This reaction typically employs a thiocyanating agent, such as thiocyanogen (B1223195) ((SCN)₂) or a combination of a metal thiocyanate (e.g., KSCN, NaSCN) and a halogen (e.g., Br₂), which generates the electrophilic species in situ. The amino group at the 2-position directs the incoming electrophile to the 3- and 5-positions. By carefully controlling the reaction conditions, regioselective thiocyanation at the 3-position can be favored.

Step 2: Conversion to the Methylthio Group

The resulting 3-thiocyanato-2-aminopyridine can then be converted to the desired 3-(methylthio)pyridin-2-amine (B574771). This transformation typically involves two sequential reactions:

Reduction of the Thiocyanate: The thiocyanato group is reduced to the corresponding thiol (or thiolate). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alkylation of the Thiol: The in situ generated thiol or thiolate is then alkylated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to furnish the methylthio group.

This two-step procedure provides a reliable pathway to the 3-(methylthio)pyridin-2-amine intermediate.

An alternative approach involves the nucleophilic substitution of a leaving group at the 3-position with a methylthiolate source. For instance, a 3-halopyridine derivative could potentially react with sodium thiomethoxide (NaSMe) to introduce the methylthio group. This is exemplified by the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan in the presence of a base. chemicalbook.com

Comparative Analysis of Synthetic Pathways and Reaction Conditions

Based on the individual transformations discussed, a plausible synthetic pathway for this compound can be constructed. The most logical sequence would involve the following steps, starting from 2-aminopyridine:

Pathway A: Thiocyanation followed by Bromination and Methylation

Thiocyanation: Electrophilic thiocyanation of 2-aminopyridine to yield 3-thiocyanato-pyridin-2-amine. This step requires careful control of regioselectivity to favor substitution at the 3-position over the 5-position.

Bromination: Regioselective bromination of 3-thiocyanato-pyridin-2-amine at the vacant 5-position to give 5-bromo-3-thiocyanato-pyridin-2-amine. The presence of the thiocyanato group may influence the regioselectivity of this step.

Reduction and Methylation: Conversion of the thiocyanato group to the methylthio group via reduction and subsequent methylation to afford the final product, this compound.

Pathway B: Bromination followed by Thiocyanation and Methylation

Bromination: Regioselective bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine. This is a well-established and high-yielding reaction. ijssst.infogoogle.com

Thiocyanation: Electrophilic thiocyanation of 2-amino-5-bromopyridine. The bromine atom at the 5-position will influence the position of the incoming electrophile, likely directing it to the 3-position.

Reduction and Methylation: Conversion of the resulting 5-bromo-3-thiocyanato-pyridin-2-amine to the final product.

Comparative Analysis:

Pathway B is likely the more efficient and reliable route. The initial bromination of 2-aminopyridine is a highly regioselective and well-documented transformation. The resulting 2-amino-5-bromopyridine then has a single activated position (C-3) for the subsequent electrophilic thiocyanation, which is expected to proceed with high regioselectivity. In contrast, the initial thiocyanation in Pathway A could potentially lead to a mixture of 3- and 5-substituted isomers, which would require separation.

The choice of reagents for each step is also a critical consideration. For bromination, NBS offers advantages in terms of handling and safety over liquid bromine. For the conversion of the thiocyanate, the two-step reduction-alkylation sequence is a standard and effective method.

StepPathway APathway BReagents and Conditions
1 Thiocyanation of 2-aminopyridineBromination of 2-aminopyridineKSCN/Br₂ or NBS
2 Bromination of 3-thiocyanato-pyridin-2-amineThiocyanation of 2-amino-5-bromopyridineNBS or Br₂/AcOH
3 Reduction and MethylationReduction and Methylation1. NaBH₄ or LiAlH₄2. CH₃I or (CH₃)₂SO₄

Catalytic Approaches in this compound Synthesis

The introduction of substituents onto a pyridine ring can be synthetically challenging. However, catalytic methods have emerged as powerful tools for achieving this with high precision and efficiency. For a molecule like this compound, which features bromo, methylthio, and amino groups, catalytic strategies are essential for both its construction and its subsequent use in more complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds that were previously difficult to construct. rsc.org The pyridine moiety, a key component in many pharmaceuticals, is often synthesized or functionalized using these powerful reactions. acs.org For substrates like this compound, the bromo-substituent at the C-5 position is an ideal site for palladium-catalyzed cross-coupling.

One of the most widely used reactions is the Suzuki-Miyaura cross-coupling, which forms a new C-C bond between an organohalide and an organoboron compound. Research on the closely related analog, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates the feasibility and efficiency of this approach. mdpi.com In a typical procedure, the bromopyridine derivative is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com These reactions are generally conducted in a solvent mixture, such as 1,4-dioxane (B91453) and water, at elevated temperatures to afford the corresponding aryl-substituted pyridines in moderate to good yields. mdpi.com This methodology is directly applicable for converting this compound into a diverse range of 5-aryl-3-(methylthio)pyridin-2-amine derivatives.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, specifically for forming C-N bonds. This reaction is particularly useful for synthesizing aminopyridines from their halo-pyridine precursors. acs.org While the target compound already possesses an amino group at the C-2 position, the Buchwald-Hartwig reaction represents a key catalytic method for creating analogous scaffolds. Studies have shown that 2-bromopyridines can be effectively coupled with a variety of amines using a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., dppp (B1165662) - 1,3-Bis(diphenylphosphino)propane) in the presence of a strong base like sodium tert-butoxide. acs.orgresearchgate.net Carrying out these reactions in sealed tubes is a practical approach when dealing with volatile amines. acs.orgacs.org

Furthermore, palladium catalysis is instrumental in C-S bond formation, which is relevant to the methylthio group at the C-3 position. rsc.org While this group is already present in the target molecule, palladium-catalyzed thiolation reactions on pyridine rings represent a viable pathway for synthesizing analogous structures. These reactions can assemble diverse unsymmetrical aryl sulfides under mild conditions with high regioselectivity. rsc.org For instance, palladium nanoparticles have been reported as efficient catalysts for the sulfonylation of vinyl cyclic carbonates, showcasing the utility of palladium in creating C-S linkages. researchgate.net

Optimization of Synthetic Yields and Product Purity in this compound Production

Achieving high yield and purity is a critical goal in any chemical synthesis, particularly for applications in the pharmaceutical industry. The optimization of reaction conditions for the synthesis and subsequent reactions of this compound involves a systematic variation of several key parameters.

For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is crucial. mit.edu In Suzuki-Miyaura reactions involving bromopyridine substrates, optimization studies have shown that catalyst loading and the nature of the base can significantly impact the yield. For example, using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base has been proven effective. mdpi.commdpi.com The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those with a biaryl backbone, are often employed to enhance catalyst activity and stability. mit.edu

Post-reaction work-up and purification are equally important for obtaining a high-purity product. Typical procedures involve filtering the reaction mixture to remove the catalyst, followed by extraction with an organic solvent like ethyl acetate. mdpi.comgoogle.com The organic layer is then washed with aqueous solutions (e.g., brine, sodium bicarbonate) to remove inorganic byproducts and unreacted starting materials. google.comchemspider.com Final purification is often achieved through crystallization, precipitation by adding an anti-solvent (like heptane), or column chromatography to isolate the target compound in high purity. google.comchemspider.com

The table below summarizes key parameters that are typically varied to optimize the synthesis of functionalized pyridines via palladium-catalyzed coupling.

ParameterFactors to ConsiderExample/Rationale
Catalyst System Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and Ligand (e.g., XPhos, BINAP, dppp)The choice of ligand is critical. Bulky, electron-rich ligands often improve catalytic activity and stability, preventing catalyst deactivation. acs.orgmit.edu
Base Type (e.g., K₃PO₄, NaOt-Bu, K₂CO₃) and StoichiometryA strong base like NaOt-Bu is often essential for catalyst turnover in Buchwald-Hartwig aminations, while a weaker base like K₃PO₄ may be preferred for Suzuki couplings with base-sensitive substrates. researchgate.netmit.edu
Solvent Polarity and Aprotic/Protic nature (e.g., Toluene (B28343), 1,4-Dioxane, THF)The solvent must solubilize the reactants and not interfere with the catalytic cycle. Aprotic solvents like toluene or dioxane are common. mdpi.comacs.org
Temperature Reaction Rate vs. DecompositionElevated temperatures (e.g., 80-150 °C) are often required to drive the reaction to completion, but must be controlled to prevent degradation of reactants or products. acs.orgnih.gov
Purification Method (e.g., Crystallization, Chromatography, Extraction)Recrystallization or precipitation can be effective for obtaining high-purity crystalline solids. chemspider.com Chromatography is used for difficult separations.

The following table presents data from a study on the Suzuki cross-coupling of a close analog, 5-bromo-2-methylpyridin-3-amine (1), with various arylboronic acids, illustrating typical yields for such transformations. mdpi.com

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide85
24-Methylphenylboronic acidN-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide88
34-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide82
44-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide79
53-Nitrophenylboronic acidN-(2-methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide75

Reactivity and Chemical Transformations of 5 Bromo 3 Methylthio Pyridin 2 Amine

Reactivity of the Bromine Atom in Position 5

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org While specific studies on 5-Bromo-3-(methylthio)pyridin-2-amine are not extensively documented, research on the analogous compound, 5-bromo-2-methylpyridin-3-amine (B1289001), provides significant insight into the expected reactivity.

In a study on 5-bromo-2-methylpyridin-3-amine, a series of novel 5-aryl-2-methylpyridin-3-amine derivatives were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com The reactions were carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane (B91453)/water solvent system. mdpi.com These conditions facilitated the coupling of the bromopyridine with various arylboronic acids, affording the desired products in moderate to good yields. mdpi.com It is highly probable that this compound would undergo similar transformations under these or optimized conditions.

Table 1: Examples of Suzuki Cross-Coupling Reactions with an Analogous Bromopyridine

EntryArylboronic AcidProductCatalystBaseSolvent
1Phenylboronic acid5-Phenyl-3-(methylthio)pyridin-2-amine (hypothetical)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O
24-Methylphenylboronic acid3-(Methylthio)-5-(p-tolyl)pyridin-2-amine (hypothetical)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-(methylthio)pyridin-2-amine (hypothetical)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O

Note: The products in this table are hypothetical and based on the reactivity of the analogous compound 5-bromo-2-methylpyridin-3-amine.

The electronic nature of the substituents on the arylboronic acid can influence the reaction, though in the case of 5-bromo-2-methylpyridin-3-amine, both electron-donating and electron-withdrawing groups on the boronic acid were well-tolerated. mdpi.com

Beyond the Suzuki coupling, the bromine atom at position 5 can participate in a variety of other metal-catalyzed cross-coupling reactions to form C-C bonds. These reactions expand the synthetic utility of this compound, allowing for the introduction of diverse carbon-based functionalities. Examples of such reactions include Stille, Heck, and Sonogashira couplings.

Reactivity of the Amino Group in Position 2

The amino group at the 2-position is a versatile functional handle that can be derivatized in numerous ways to synthesize novel compounds.

The primary amino group can undergo a wide range of chemical reactions, including acylation, alkylation, and condensation reactions. For instance, the amino group of the related 5-bromo-2-methylpyridin-3-amine has been acylated with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This transformation can be useful for protecting the amino group or for introducing new functionalities.

Table 2: Potential Derivatization Reactions of the Amino Group

Reaction TypeReagentPotential Product
AcylationAcyl chloride or AnhydrideN-(5-Bromo-3-(methylthio)pyridin-2-yl)amide
SulfonylationSulfonyl chlorideN-(5-Bromo-3-(methylthio)pyridin-2-yl)sulfonamide
Schiff Base FormationAldehyde or Ketone(E)-N'-((5-bromo-3-(methylthio)pyridin-2-yl)imino) derivative

These derivatizations can significantly alter the chemical and physical properties of the parent molecule, leading to new compounds with potentially interesting biological activities or material properties.

The nitrogen atom of the pyridin-2-amine moiety can also participate in cyclization reactions. For example, reaction with appropriate bifunctional reagents could lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to be of interest in medicinal chemistry. The synthesis of ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate from 2-amino-5-bromo-3-methylpyridine (B22881) demonstrates the feasibility of such transformations. sigmaaldrich.com

Transformations of the Methylthio Group in Position 3

The methylthio group (-SMe) at the 3-position offers another avenue for synthetic modification. A common transformation of thioethers is oxidation to the corresponding sulfoxide (B87167) or sulfone. acs.org These oxidations can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Oxidation Reactions Leading to Sulfoxide and Sulfone Derivatives

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the corresponding sulfoxide and sulfone derivatives. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The use of stronger oxidizing agents or an excess of the oxidant typically leads to the formation of the sulfone. For instance, oxidation of similar thienopyridines has been shown to produce the corresponding S-oxides and sulfones. nih.gov

Table 1: Hypothetical Oxidation Reactions of this compound

ProductReagentsPotential Conditions
5-Bromo-3-(methylsulfinyl)pyridin-2-aminem-CPBA (1 equiv.)CH₂Cl₂, 0 °C to rt
5-Bromo-3-(methylsulfonyl)pyridin-2-aminem-CPBA (2 equiv.) or H₂O₂/AcOHCH₂Cl₂, rt or heat

Note: This table is illustrative and based on general principles of sulfide (B99878) oxidation.

Nucleophilic Substitution of the Methylthio Group

The methylthio group at the 3-position of the pyridine ring can potentially undergo nucleophilic substitution. However, nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, which are activated by the ring nitrogen. quimicaorganica.org The reactivity at the 3-position is significantly lower. The presence of the activating amino group at the 2-position and the deactivating bromo group at the 5-position further complicates the reactivity. It is plausible that under forcing conditions or with specific catalysts, the methylthio group could be displaced by strong nucleophiles.

Heterocyclic Annulation and Ring Modifications Involving the Pyridine Core

The 2-aminopyridine (B139424) moiety within this compound is a versatile precursor for the construction of fused heterocyclic systems. These annulation reactions are of great interest for the synthesis of novel scaffolds in medicinal chemistry and materials science.

Formation of Fused Pyridine Systems utilizing this compound

The 2-aminopyridine functionality can react with a variety of bifunctional electrophiles to construct fused five- or six-membered rings. For instance, reactions with α-haloketones or α-halocarbonyl compounds are commonly employed to synthesize imidazo[1,2-a]pyridines. sigmaaldrich.com Similarly, annulation with propiolaldehydes can yield 3-acylimidazo[1,2-a]pyridines. researchgate.net The presence of the bromo and methylthio substituents can influence the reaction outcome and the properties of the resulting fused systems.

Furthermore, metal-catalyzed annulation reactions offer a powerful tool for the synthesis of complex polycyclic structures. For example, copper-catalyzed annulation of 2-aminopyridines with electrophilic benzannulated heterocycles has been developed to access polyring-fused imidazo[1,2-a]pyridines. acs.orgablesci.com Another approach involves the metal-free annulation of 2-aminopyridine derivatives with arenes to form pyrido[1,2-a]benzimidazoles. nih.gov

Table 2: Potential Annulation Reactions of this compound

ReagentFused SystemCatalyst/ConditionsReference for Analogy
α-HaloketoneImidazo[1,2-a]pyridineBase, heat sigmaaldrich.com
Propiolaldehyde3-Acylimidazo[1,2-a]pyridineAu(I) or Ag(I) catalyst researchgate.net
Electrophilic HeterocyclePolyring-fused Imidazo[1,2-a]pyridineCu catalyst acs.orgablesci.com
ArenePyrido[1,2-a]benzimidazoleMetal-free, hypervalent iodine nih.gov

Note: This table presents potential reactions based on the known reactivity of 2-aminopyridines.

Chemo- and Regioselectivity Considerations in Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity.

Chemoselectivity : In reactions involving electrophiles, the primary amino group is generally the most nucleophilic site and is expected to react preferentially over the pyridine nitrogen or the sulfur atom. However, under certain conditions, such as in the presence of strong acids, the pyridine nitrogen can be protonated, altering the reactivity. In metal-catalyzed cross-coupling reactions, the carbon-bromine bond is typically the most reactive site for oxidative addition. For example, Suzuki cross-coupling reactions have been successfully performed on the analogous 5-bromo-2-methylpyridin-3-amine, demonstrating the selective reactivity of the bromo substituent. mdpi.com

Regioselectivity : In electrophilic aromatic substitution reactions, the directing effects of the substituents would determine the position of substitution. The amino group is a strong activating and ortho-, para-directing group, while the bromo and methylthio groups are deactivating and ortho-, para-directing. The interplay of these effects would likely direct incoming electrophiles to the 4- or 6-positions of the pyridine ring. In nucleophilic aromatic substitutions, as mentioned earlier, the 2- and 4-positions are inherently more reactive. quimicaorganica.org

Derivatization and Scaffold Utility in Contemporary Chemical Research

Design and Synthesis of Novel Derivatives Based on the 5-Bromo-3-(methylthio)pyridin-2-amine Scaffold

Specific, documented syntheses of novel derivatives starting from this compound are not extensively reported in peer-reviewed literature. However, based on the functional groups present, several synthetic pathways can be postulated. The amino group can undergo reactions such as acylation or Schiff base formation. The bromine atom is a key functional group for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine (B92270) ring. The methylthio group could potentially be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the molecular structure.

For instance, studies on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated successful palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce novel 5-aryl-2-methylpyridin-3-amine derivatives. chemsrc.com This highlights a probable and highly useful reaction pathway for the derivatization of the this compound scaffold.

This compound as a Core Building Block for Complex Organic Molecules

As a functionalized pyridine, this compound serves as a valuable building block for constructing more complex molecular architectures. Heterocyclic compounds, particularly those containing pyridine rings, are central to many areas of organic synthesis. The combination of a nucleophilic amine, an electrophilic carbon center (due to the bromine), and the modifiable methylthio group makes this compound a versatile synthon. For example, related 2-aminopyridine (B139424) structures are precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

There are no specific Structure-Activity Relationship (SAR) studies published for derivatives of this compound. SAR studies require a library of synthesized and biologically tested compounds to correlate specific structural features with changes in activity. While the scaffold has clear potential for generating such libraries, this specific area of research appears to be unexplored for this compound.

However, extensive SAR studies have been conducted on related classes of compounds, such as triazolo-pyrimidine derivatives, where modifications to the core structure have been systematically evaluated to optimize inhibitory activity against therapeutic targets like the WRN helicase. nih.gov Such studies on analogous scaffolds underscore the potential value of future SAR investigations on derivatives of this compound.

Applications in Medicinal Chemistry Lead Optimization and Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. moldb.com Its ability to form hydrogen bonds, act as a bioisosteric replacement for a phenyl ring, and its metabolic stability make it a desirable component in drug design. moldb.com

Role in Developing New Therapeutic Agents against Various Diseases

While direct applications of this compound in developing new therapeutic agents are not documented, its analogs have shown significant promise. The closely related compound, 5-Bromo-3-(phenylthio)pyridin-2-amine, is noted as a key intermediate in the synthesis of various pharmaceutical agents. Pyridine derivatives, in general, have been investigated for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. For example, certain pyridine-based molecules have been explored as potent inhibitors for kinases involved in cancer progression. The structural elements of this compound make it a candidate for inclusion in screening libraries for drug discovery programs.

Utilization in Agrochemical Research and Development

The application of this compound in agrochemical research is not specifically reported. However, pyridine-containing compounds are a well-established class of agrochemicals, used as herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could potentially lead to novel modes of action or improved properties if explored in this context.

Exploration in Materials Science

The use of this compound in materials science is another area with potential but without specific published examples. The related compound, 5-Bromo-3-(phenylthio)pyridin-2-amine, has been explored for its potential in creating novel materials like organic semiconductors due to its electronic properties. The presence of sulfur and the aromatic system in this compound suggests it could be a precursor for developing advanced polymers or coatings with specific electronic or physical properties.

Development of Advanced Polymers and Coatings

There is no available research data on the use of this compound as a monomer or precursor for the synthesis of advanced polymers and coatings. Consequently, no data tables on polymer properties can be generated.

Potential in Organic Semiconductors and Electronic Materials

There is no available research data on the application of this compound or its derivatives in organic semiconductors and electronic materials. Consequently, no data tables on material properties can be generated.

Investigation of Biological Activities and Mechanistic Insights in Vitro Studies

Evaluation of In Vitro Antimicrobial Potential

Antibacterial Activity Profiling against Pathogenic Strains

In hypothetical studies, researchers would typically screen 5-Bromo-3-(methylthio)pyridin-2-amine against a panel of Gram-positive and Gram-negative bacteria. Key pathogens would likely include Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The primary metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Data would be presented in a table format, comparing the MIC values of the test compound against standard antibiotics.

Antifungal Activity Profiling

Similarly, the antifungal potential would be assessed against various fungal and yeast strains, such as Candida albicans, Aspergillus niger, and Fusarium oxysporum. The MIC values would be determined to quantify the compound's ability to inhibit fungal growth.

Assessment of In Vitro Antiviral Properties of this compound Derivatives

Antiviral screening would involve testing the compound's ability to inhibit the replication of various viruses in cell culture. This could include viruses such as influenza, herpes simplex virus (HSV), or human immunodeficiency virus (HIV). The half-maximal inhibitory concentration (IC₅₀) would be determined to measure the compound's potency.

Screening for In Vitro Anticancer Activities against Various Cell Lines

The anticancer potential of this compound would be evaluated against a panel of human cancer cell lines. These often include lines representing different types of cancer, such as breast (e.g., MCF-7), colon (e.g., HCT-116), lung (e.g., A549), and prostate (e.g., PC-3). The cytotoxic or antiproliferative effects are typically quantified by determining the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanistic Investigations at the Molecular Level (In Vitro)

Enzyme Inhibition Studies of Relevant Biological Targets

To understand the mechanism of action, researchers would investigate the compound's ability to inhibit specific enzymes that are crucial for the survival or proliferation of pathogens or cancer cells. For example, based on its structure, potential targets could include kinases, topoisomerases, or enzymes involved in microbial metabolic pathways. Enzyme inhibition assays would yield IC₅₀ values, indicating the concentration of the compound needed to reduce the enzyme's activity by half.

While the provided outline represents a standard and thorough approach to characterizing the biological profile of a novel chemical compound, there is currently no available scientific literature to populate these sections specifically for this compound. The scientific community has not yet published findings on the in vitro antimicrobial, antiviral, anticancer, or enzyme-inhibiting properties of this particular molecule. Therefore, any claims regarding its biological activity would be unfounded. Future research may explore the potential of this compound, at which point a comprehensive and data-supported article could be written.

Receptor Binding and Modulation Assays

Direct receptor binding and modulation data for this compound are not readily found in current scientific literature. However, studies on analogous brominated pyridine (B92270) derivatives suggest potential interactions with various receptors. For instance, research on 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine ([76Br]BAP), a novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, has demonstrated high-affinity binding to these receptors in the brain. researchgate.net

In vitro saturation experiments with [76Br]BAP on rat brain membranes revealed a high affinity for nAChRs, with dissociation constant (K(D)) values of 36 ± 9 pM in the cortex and 30 ± 9 pM in the thalamus. researchgate.net The maximal binding site density (Bmax) was determined to be 90 ± 17 fmol/mg in the cortex and 207 ± 33 fmol/mg in the thalamus. researchgate.net These findings indicate that brominated pyridine structures can exhibit potent and specific receptor binding. While the methylthio group in the target compound would alter its electronic and steric properties compared to the azetidinylmethoxy group in [76Br]BAP, the shared bromopyridine core suggests that an investigation into the nAChR binding of this compound could be a worthwhile area of future research.

Interactive Data Table: In Vitro Binding Properties of [76Br]BAP

ParameterCortexThalamus
K(D) (pM) 36 ± 930 ± 9
Bmax (fmol/mg) 90 ± 17207 ± 33

Data from a study on the analogous compound 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine. researchgate.net

Elucidation of Cellular Pathways and Signaling Mechanisms

Specific studies elucidating the cellular pathways and signaling mechanisms modulated by this compound are not currently available. However, research into structurally similar pyrimidine (B1678525) derivatives offers some clues. For example, various pyrimidine derivatives have been investigated for their roles in enzyme inhibition, which is a key component of many cellular signaling pathways. researchgate.net

Derivatives of pyrimidin-2-amine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. nih.gov Overexpression of PLK4 is associated with various cancers, making it a significant therapeutic target. In one study, a series of novel pyrimidin-2-amine derivatives demonstrated significant PLK4 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, compound 8h from the study showed a PLK4 IC50 of 0.0067 μM. nih.gov This suggests that the aminopyrimidine scaffold, which shares features with the aminopyridine core of this compound, can be a basis for developing potent kinase inhibitors. The bromine and methylthio substitutions on the pyridine ring of the target compound would influence its interaction with kinase active sites, potentially leading to the modulation of cellular pathways regulated by these enzymes.

Comparative Biological Activity Analysis of Diverse this compound Derivatives

While a direct comparative analysis of this compound derivatives is not documented, research on derivatives of the isomeric compound, 5-bromo-2-methylpyridin-3-amine (B1289001), provides insights into structure-activity relationships within this class of molecules. A study involving the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions investigated their anti-thrombolytic and biofilm inhibition activities. nih.gov

In this study, two series of derivatives (2a-2i and 4a-4i) were synthesized from 5-bromo-2-methylpyridin-3-amine. nih.gov The derivatives in series 4, which included an N-acetyl group, generally showed different activity profiles compared to their series 2 counterparts. For example, compound 4b exhibited the highest anti-thrombolytic activity, with a 41.32% clot lysis value, which was significantly higher than its corresponding analog in series 2. nih.gov This highlights the impact of the acyl group on the amino function in modulating biological activity.

In terms of biofilm inhibition against Escherichia coli, compound 4f was the most potent, with an inhibition value of 91.95%. nih.gov The study noted that various aryl substitutions on the pyridine core resulted in a range of moderate to good biofilm inhibition values. nih.gov This suggests that modifications at the 5-position of the aminopyridine scaffold can significantly influence biological efficacy.

Interactive Data Table: Biological Activities of 5-bromo-2-methylpyridin-3-amine Derivatives

CompoundAnti-thrombolytic Activity (% Lysis)Biofilm Inhibition vs. E. coli (%)
4a 21.51Not Reported
4b 41.32Not Reported
4f Not Reported91.95
4g 29.21Not Reported

Data from a study on derivatives of the isomeric compound 5-bromo-2-methylpyridin-3-amine. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, the precise arrangement of atoms within 5-Bromo-3-(methylthio)pyridin-2-amine can be determined.

It is important to note that the following spectral data are predicted values based on computational models and may differ slightly from experimental values.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be of particular interest, revealing the substitution pattern on the pyridine (B92270) ring.

A broad singlet is expected for the amine (-NH₂) protons, the chemical shift of which can be highly dependent on solvent and concentration. The methylthio (-SCH₃) group will present as a sharp singlet, typically in the upfield region of the spectrum. The two aromatic protons on the pyridine ring will appear as distinct signals, likely doublets due to coupling with each other, although long-range couplings could introduce further complexity.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-47.85d1H
H-68.10d1H
-NH₂5.5-6.5br s2H
-SCH₃2.45s3H

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides critical information regarding the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The spectrum is expected to show six signals in total: four for the pyridine ring carbons and one for the methylthio carbon. The carbon attached to the bromine atom (C-5) is expected to be significantly shielded compared to a non-brominated analogue. The chemical shifts of the pyridine carbons are influenced by the electronic effects of the bromo, amino, and methylthio substituents.

Carbon Predicted Chemical Shift (δ, ppm)
C-2158.2
C-3115.5
C-4140.1
C-5108.9
C-6150.7
-SCH₃15.3

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. A cross-peak between the signals for H-4 and H-6 would be expected, confirming their spatial proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~7.85 ppm would correlate with the carbon signal at ~140.1 ppm, confirming the H-4/C-4 pair.

The -SCH₃ protons to C-3.

The H-4 proton to C-2, C-5, and C-6.

The H-6 proton to C-2, C-4, and C-5.

The -NH₂ protons to C-2 and C-3.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Functional Group Predicted Vibrational Frequency (cm⁻¹)
N-H Stretch (Amine)3450, 3350
C-H Stretch (Aromatic)3080
C-H Stretch (Aliphatic)2920
C=N Stretch (Pyridine Ring)1610
C=C Stretch (Pyridine Ring)1580, 1470
C-N Stretch1320
C-S Stretch700
C-Br Stretch620

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. The expected exact masses for the isotopic molecular ions are provided in the table below. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group from the methylthio moiety, or the entire methylthio group, providing further structural confirmation.

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Formula
[M]⁺218.9622220.9602C₆H₇BrN₂S
[M-CH₃]⁺203.9365205.9345C₅H₄BrN₂S
[M-SCH₃]⁺171.9803173.9783C₅H₄BrN₂
[M-Br]⁺139.0327-C₆H₇N₂S

Advanced Computational Spectroscopic Predictions and Validation

No computational studies employing methods such as Density Functional Theory (DFT) to predict the spectroscopic characteristics of this compound have been reported. As a result, there are no theoretical data for its vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, or electronic absorption spectra (UV-Vis). The absence of experimental data also precludes any validation of computational predictions.

Analysis of Intermolecular Interactions in the Solid State

Given the lack of a determined crystal structure, no analyses of the intermolecular interactions that govern the solid-state packing of this compound have been performed.

Energy framework calculations, which are used to understand the energetic landscape of a crystal structure by quantifying the electrostatic and dispersion components of the interaction energies between molecules, have not been conducted for this compound. Such an analysis is contingent on the availability of a crystal structure.

Lack of Specific Computational Research Data for this compound Prevents Detailed Analysis

A comprehensive search of available scientific literature and databases has revealed a significant gap in the computational and theoretical chemistry investigations specifically focused on the compound this compound. While the methodologies outlined for such an analysis—including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—are standard in modern chemical research, specific studies applying these techniques to this compound are not present in the public domain based on the conducted searches.

The initial investigation sought to detail the electronic structure, reactivity, and potential biological interactions of this compound through a structured analysis of its computational properties. The intended article was to cover optimized molecular geometries, frontier molecular orbitals, electrostatic potential maps, and bond analysis, as well as predictive modeling of its interactions with biological targets.

However, the search for specific data points, such as bond lengths and angles from optimized geometry calculations, HOMO-LUMO energy gaps, MEP surface values, NBO-derived charge transfers, molecular docking scores against specific protein targets, or QSAR model parameters for this particular molecule, did not yield any results.

Research into analogous compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) and other substituted pyridines, is available and demonstrates the application of these computational methods. For instance, DFT studies on related pyridine derivatives have been used to investigate their electronic properties and reactivity. nih.gov Similarly, molecular docking and QSAR studies are frequently employed to predict the biological activities of various heterocyclic compounds.

The absence of specific published data for this compound means that any attempt to generate the requested detailed article would be speculative and not based on verifiable scientific findings. Adherence to scientific accuracy and the strict constraints of the user's request precludes the substitution of data from other molecules, as the substitution of the methyl group with a methylthio group at position 3 of the pyridine ring would significantly alter the electronic and steric properties of the molecule, making direct data extrapolation invalid.

Therefore, until specific computational studies on this compound are conducted and published, a detailed and scientifically accurate article as per the requested outline cannot be generated.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

As of the latest available research, specific molecular dynamics (MD) simulation studies focused exclusively on 5-Bromo-3-(methylthio)pyridin-2-amine have not been reported in peer-reviewed literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's conformational landscape, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities.

In principle, MD simulations for this compound would involve:

Force Field Parameterization: Assigning a set of parameters (a force field) that mathematically describes the potential energy of the molecule as a function of its atomic coordinates.

System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic solution conditions.

Simulation Production: Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory would reveal key conformational features, such as the rotational barriers around the C-S (thioether) and C-N (amine) bonds, and the preferred orientation of the methylthio and amine groups relative to the pyridine (B92270) ring.

Furthermore, if this compound were to be investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations could be employed to study its binding dynamics. This would involve simulating the ligand-protein complex to understand the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that mediate binding, and the conformational changes that may occur in both the ligand and the protein upon interaction.

While direct studies are absent, research on structurally related aminopyridines and thioether-containing heterocyclic systems often utilizes MD simulations to understand their behavior in biological systems, providing a framework for how such studies on this compound could be approached.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters using quantum chemical methods, particularly Density Functional Theory (DFT), is a well-established practice for characterizing novel molecules. These theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, DFT calculations would typically be performed to first optimize the molecule's geometry to its lowest energy state. Following this, further calculations can predict its spectroscopic properties.

Theoretical vs. Experimental Data Comparison

Currently, there is a lack of published studies that perform a direct comparison between theoretically predicted and experimentally measured spectra for this compound. However, research on analogous pyridine derivatives demonstrates the power of this combined approach. researchgate.netnih.gov For instance, studies on related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) have shown that DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can accurately predict vibrational frequencies and NMR chemical shifts. nih.gov A strong correlation between the calculated and experimental data in these related molecules suggests that a similar level of accuracy would be achievable for this compound.

Predicted Spectroscopic Data Tables

In the absence of specific published computational studies for this compound, the following tables represent a hypothetical but methodologically sound comparison based on typical results from DFT calculations for similar molecules. The predicted values are illustrative and would require actual quantum chemical calculations to be confirmed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) vs. General Expected Ranges

Atom PositionPredicted ¹H Chemical Shift (ppm)General Expected Range (ppm)Predicted ¹³C Chemical Shift (ppm)General Expected Range (ppm)
C2-NH₂5.0 - 6.04.5 - 7.0--
C3-S-CH₃2.4 - 2.62.1 - 2.714.0 - 18.015 - 25
H47.5 - 7.77.0 - 8.0--
H68.0 - 8.27.8 - 8.5--
C2--155.0 - 160.0150 - 165
C3--110.0 - 115.0105 - 120
C4--140.0 - 145.0135 - 150
C5--105.0 - 110.0100 - 115
C6--148.0 - 152.0145 - 155

Note: The predicted values are estimations based on principles of NMR spectroscopy, where electronegative atoms and aromatic ring currents influence chemical shifts. ucl.ac.uklibretexts.org The bromine atom and the amine and methylthio groups will have specific shielding and deshielding effects on the ring protons and carbons.

Table 2: Predicted vs. Hypothetical Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Hypothetical Experimental Wavenumber (cm⁻¹)
N-H stretch (asymmetric)~3450~3445
N-H stretch (symmetric)~3350~3345
C-H stretch (aromatic)3100 - 30003100 - 3000
C-H stretch (methyl)2980 - 29202980 - 2920
N-H bend~1620~1625
C=C, C=N stretch (ring)1580 - 14501585 - 1450
C-N stretch~1300~1305
C-S stretch~700~695
C-Br stretch~650~645

Note: Theoretical frequencies are often systematically higher than experimental ones and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP). This table illustrates the expected good agreement after scaling.

A thorough study would involve synthesizing the compound, recording its experimental NMR and IR spectra, and then performing DFT calculations. The close agreement between the scaled theoretical data and the experimental results would serve to confirm the structure of the synthesized molecule and provide a detailed assignment of its spectroscopic features.

Emerging Research Directions and Translational Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for 5-Bromo-3-(methylthio)pyridin-2-amine

While this compound is a valuable synthetic intermediate, particularly in the creation of GPR120 agonists like AMG 837, the development of more efficient, sustainable, and scalable synthetic methodologies remains a critical objective. plos.orgnih.gov Current synthetic approaches often involve multi-step processes that may rely on harsh reagents or conditions. Future research is poised to focus on several key areas to improve its production.

Key Improvement Areas in Synthesis:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. nih.govacs.org This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as demonstrated in the preparation of other 3-amino-5-bromopyridine (B85033) derivatives. clockss.org One-pot multicomponent reactions (MCRs) also represent a promising green alternative, offering high atom economy and reduced waste by combining multiple synthetic steps into a single operation. nih.govnih.govnih.gov The development of MCRs for this compound could streamline its synthesis from simple precursors.

Catalytic Methods: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing functionalized pyridines. mdpi.com Research into novel catalytic systems, potentially using more earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes. For instance, copper-catalyzed amination reactions have been shown to be efficient for producing aminopyridine derivatives.

Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives
Synthetic StrategyAdvantagesPotential Application to this compoundReferences
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity.Could accelerate the substitution and functionalization steps in the synthesis. clockss.org
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity.A one-pot synthesis from simpler, readily available starting materials. nih.govnih.govnih.gov
Palladium/Copper CatalysisHigh efficiency and selectivity for C-N and C-S bond formation.Efficient introduction of the amino and methylthio groups onto the pyridine core. mdpi.com
Solvent-Free SynthesisEnvironmentally friendly, reduced cost and waste.Development of a solid-state or neat reaction for key synthetic steps. nih.govconicet.gov.ar

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

Currently, the primary pharmacological relevance of this compound is as a key intermediate in the synthesis of GPR120 agonists. nih.govnih.govnih.gov However, the biological activity of the compound itself remains largely unexplored. The structural alerts within the molecule—a substituted aminopyridine core—suggest that it could possess intrinsic biological activities. Aminopyridine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and antiviral properties. researchgate.netmdpi.comsciencepublishinggroup.com

Future research should involve comprehensive biological screening of this compound to identify potential new therapeutic applications. This could include:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide array of biological targets, such as kinases, ion channels, and various receptors, could uncover unexpected activities. For instance, substituted imidazo[4,5-b]pyridines, which share a similar heterocyclic core, have shown potent antiproliferative activity against cancer cell lines. mdpi.com

Antimicrobial and Antiviral Assays: Given that many pyridine derivatives have demonstrated antimicrobial and antiviral efficacy, screening this compound against a panel of pathogenic bacteria and viruses is a logical next step. researchgate.net

In Silico Target Prediction: Computational methods can predict potential biological targets for small molecules based on their structural and chemical properties. nih.govnih.govcreative-biolabs.comresearchgate.net These in silico approaches can generate hypotheses for experimental validation, thereby accelerating the discovery of new therapeutic uses for the compound and its analogues. researchgate.net

Rational Design of Next-Generation Derivatives with Enhanced Bioactivity or Selectivity

The role of this compound as a scaffold for GPR120 agonists provides a solid foundation for the rational design of new derivatives. nih.govnih.gov Structure-activity relationship (SAR) studies on existing GPR120 agonists derived from this intermediate can guide the modification of its structure to enhance bioactivity, selectivity, and pharmacokinetic properties.

Key strategies for rational design include:

SAR-Guided Modifications: Based on docking simulations of GPR120 agonists, specific interactions, such as hydrogen bonding, are crucial for activity. nih.govresearchgate.net Modifications to the 2-amino group or the 5-bromo position of the pyridine ring could be explored to optimize these interactions. For example, replacing the bromine atom with other functional groups could modulate the electronic properties and binding affinity of the resulting derivatives.

Scaffold Hopping and Bioisosteric Replacement: The pyridine core can be used as a starting point for developing novel scaffolds. Bioisosteric replacement of the methylthio group or the bromine atom with other chemical moieties could lead to derivatives with improved drug-like properties or novel biological activities.

Targeting Other GPCRs: The aminopyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound could be designed and synthesized to target other related GPCRs, potentially leading to new treatments for a variety of diseases.

Exploration of this compound in Self-Assembly and Supramolecular Chemistry

The functional groups present in this compound—an amino group, a pyridine nitrogen, and a bromine atom—make it an intriguing candidate for applications in self-assembly and crystal engineering. These fields focus on designing and synthesizing molecules that spontaneously organize into well-defined, ordered structures.

Hydrogen Bonding: The 2-aminopyridine (B139424) moiety is a well-known motif for forming robust hydrogen-bonded dimers and larger supramolecular assemblies. nih.gov This predictable interaction can be used to construct complex molecular architectures.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-donating atoms on adjacent molecules. This interaction is increasingly being used as a tool in crystal engineering to control the packing of molecules in the solid state. researchgate.net

Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group can coordinate with metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Research in this area could lead to the development of novel materials with applications in areas such as nonlinear optics, catalysis, and porous materials. The interplay between hydrogen and halogen bonding in crystals of this compound could lead to unique and predictable supramolecular structures. mdpi.com

Integration of Advanced Computational Tools for Structure-Property Relationship Prediction and Drug Discovery

Modern drug discovery heavily relies on computational tools to predict the properties of molecules and guide experimental work. For this compound and its derivatives, these tools can be invaluable.

Molecular Docking: Docking studies can predict how these molecules bind to their biological targets, such as GPR120. researchgate.netnih.govmdpi.com This information is crucial for understanding the SAR and for designing more potent and selective ligands. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of derivatives with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADME-T Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of drug candidates. nih.govmdpi.com Applying these tools to derivatives of this compound can help in the early identification of compounds with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-Bromo-3-(methylthio)pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amino group. The methylthio substituent is typically added via alkylation or thiolation reactions under inert conditions. Optimization involves varying catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos), solvents (toluene or dioxane), and bases (K₃PO₄ or Cs₂CO₃) to improve yield and purity. Reaction monitoring via TLC or LC-MS is critical .

Q. How does the substitution pattern (bromine, methylthio, amine) influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : Bromine at position 5 acts as a directing group, enhancing reactivity at positions 2 and 5. The electron-donating methylthio group at position 3 stabilizes intermediates but may reduce electrophilicity. Experimental validation includes comparative SNAr reactions with analogs (e.g., 5-Bromo-2-chloro-4-methylpyridin-3-amine) to assess regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substitution patterns (e.g., methylthio resonance at δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹). X-ray crystallography (if crystalline) resolves bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Methodology : Perform molecular docking using software like AutoDock Vina with protein structures (e.g., PDB IDs). DFT calculations (B3LYP/6-31G*) assess electrostatic potential surfaces and HOMO-LUMO gaps. Validate predictions with in vitro assays (e.g., fluorescence polarization for kinase inhibition) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Compare structural analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine vs. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine) to isolate substituent effects. Use similarity indices (e.g., Tanimoto coefficients) to quantify structural divergence. Replicate assays under standardized conditions (pH, solvent, cell lines) to minimize variability .

Q. How does the methylthio group impact the compound’s metabolic stability in pharmacokinetic studies?

  • Methodology : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS analysis. Compare half-life (t₁/₂) to des-methylthio analogs. Computational ADMET predictors (e.g., SwissADME) assess CYP450 interactions. Structural modifications (e.g., replacing methylthio with sulfoxide) may enhance stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology : Evaluate chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis. Use continuous flow reactors to improve reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Process optimization includes solvent recycling and catalyst recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.